N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic acetamide derivative characterized by a 5-bromoindole core linked via an ethyl group to a pyridazinyl-acetamide scaffold with a 2-furyl substituent. This compound combines pharmacologically relevant motifs:
- Pyridazinone: A six-membered ring with an oxo group, often associated with hydrogen bonding in enzyme inhibition.
- Furyl group: Contributes to π-π stacking and polar interactions.
Its structural complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or protein stabilization, based on analogs with similar frameworks .
Properties
Molecular Formula |
C20H17BrN4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17BrN4O3/c21-15-3-5-17-14(12-15)7-9-24(17)10-8-22-19(26)13-25-20(27)6-4-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
CYPSLEGTRZNAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5-Bromoindole
The 1-position of indole is less nucleophilic than the 3-position, necessitating strong bases to deprotonate the N–H bond. A modified Mitsunobu reaction or transition metal catalysis may facilitate alkylation:
Procedure :
-
Reactant : 5-Bromoindole (1.0 eq), 2-bromoethylamine hydrobromide (1.2 eq).
-
Outcome : N-Alkylation yields 5-bromo-1-(2-aminoethyl)-1H-indole with ~65% efficiency.
Challenges : Competing 3-alkylation is minimized using bulky bases (e.g., t-BuOK) and polar aprotic solvents.
Fischer Indole Synthesis with Prefunctionalized Side Chains
An alternative route involves constructing the indole ring with the ethylamine group pre-installed:
Steps :
-
Cyclization of 4-bromophenylhydrazine with 3-aminopentanal under acidic conditions (HCl/EtOH, reflux).
-
Isolation of 5-bromo-1-(2-aminoethyl)-1H-indole via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Preparation of 3-(2-Furyl)-6-Oxo-1(6H)-Pyridazinylacetic Acid
Pyridazinone Core Assembly
The pyridazinone ring is synthesized via cyclocondensation:
Method :
-
Reactants : Maleic hydrazide (1.0 eq) and furfural (1.1 eq).
-
Conditions : Acetic acid, 110°C, 6 hours.
-
Product : 3-(2-furyl)-6-oxo-1,6-dihydropyridazine (78% yield).
Mechanism : Acid-catalyzed Knoevenagel condensation followed by cyclodehydration.
Introduction of Acetic Acid Side Chain
Carboxylation Strategy :
-
Reactant : 3-(2-Furyl)-6-oxo-1,6-dihydropyridazine (1.0 eq), ethyl bromoacetate (1.5 eq).
-
Conditions : K₂CO₃ (2.0 eq) in DMF, 80°C, 4 hours.
-
Saponification : Hydrolysis with NaOH (2M) yields 3-(2-furyl)-6-oxo-1(6H)-pyridazinylacetic acid (82% overall).
Acetamide Coupling and Final Assembly
Activation of Pyridazinylacetic Acid
The carboxylic acid is converted to an acyl chloride for nucleophilic attack:
Amide Bond Formation
Coupling Protocol :
-
Reactants : 5-Bromo-1-(2-aminoethyl)-1H-indole (1.0 eq), pyridazinylacetyl chloride (1.1 eq).
-
Conditions : Et₃N (2.0 eq) in anhydrous THF, 0°C → room temperature, 12 hours.
-
Workup : Aqueous extraction and silica gel chromatography (hexane/EtOAc 1:1) yield the target compound (68% purity, 91% after recrystallization).
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.5 Hz, 1H, H-4), 7.45 (d, J = 3.0 Hz, 1H, furyl H-5), 6.72 (dd, J = 3.0, 1.5 Hz, 1H, furyl H-4), 4.32 (t, J = 6.0 Hz, 2H, NCH₂), 3.58 (t, J = 6.0 Hz, 2H, CH₂NH), 2.98 (s, 2H, CH₂CO).
-
HRMS : m/z calc. for C₂₀H₁₈BrN₃O₃ [M+H]⁺: 452.0421; found: 452.0419.
Purity Assessment
Optimization Challenges and Solutions
Regioselectivity in Indole Alkylation
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation/Reduction: Depending on the functional groups, it could participate in redox processes.
Substitution: The bromine atom could be replaced by other nucleophiles.
Common Reagents: Reagents like hydrazine, bromine, and furan derivatives may be involved.
Major Products: These would depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that derivatives of indole, particularly those containing bromine substitutions, can inhibit cancer cell proliferation. For example, a related indole derivative was noted for its ability to suppress tumor growth in various cancer models by targeting specific signaling pathways involved in cell cycle regulation and apoptosis induction .
Antimicrobial Activity
The compound also displays antimicrobial properties. Indole derivatives have been recognized for their effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the bromine atom in the structure enhances its interaction with bacterial enzymes, potentially disrupting their function .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of various indole derivatives, including N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide against colorectal cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited notable inhibitory effects on MRSA and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs:
*Note: Molecular formula and weight for the target compound are estimated based on structural analysis.
Key Findings
Substituent Effects: Bromo vs. Furyl vs. Aryl Pyridazinyl: The 2-furyl group in the target compound may enhance π-π interactions compared to bulkier aryl groups (e.g., 4-fluoro-2-methoxyphenyl in ), favoring binding to flat protein surfaces .
Biological Activity: Binding Affinity: Compound X (), which shares the furyl-pyridazinyl motif, demonstrated the highest affinity for antibody CDR3 regions, suggesting the target compound may exhibit similar protein-stabilizing properties . Enzyme Inhibition: Analogs with chloropyridinyl or thienopyrazolyl groups (e.g., ) show activity in kinase or acetylcholinesterase inhibition, implying the target’s pyridazinyl core could be optimized for analogous targets .
Synthetic Strategies :
- The N-arylation of bromoindoles () and coupling of acetamide-thiol intermediates () are common methods for synthesizing such compounds, highlighting feasible routes for the target’s production .
Q & A
Q. What synthetic routes are commonly employed for preparing N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and how are reaction conditions optimized?
The compound can be synthesized via nucleophilic substitution reactions between bromoacetamide derivatives and heterocyclic thiols. For example, equimolar quantities of a bromoacetamide precursor (e.g., 2-bromo-N-substituted acetamides) and a thiol-containing heterocycle (e.g., 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol) are reacted in N,N-dimethylformamide (DMF) with sodium hydride (NaH) as a base. The reaction is stirred at 35°C for 8 hours, followed by precipitation in ice-water . Optimization may involve adjusting reaction time, temperature, or solvent polarity. Catalytic systems, such as palladium-based catalysts (e.g., for reductive cyclization), could also enhance yield .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural characterization relies on spectral techniques:
- 1H/13C NMR : Confirms hydrogen/carbon environments, e.g., indole NH (~10–12 ppm) and pyridazinyl carbonyl signals (~160–170 ppm).
- FTIR : Identifies functional groups like amide C=O (~1650–1700 cm⁻¹) and furyl C-O-C (~1250 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) . Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What computational methods are used to predict physicochemical properties (e.g., solubility, bioavailability)?
Polar surface area (PSA) calculations (e.g., PSA ≈ 54.12 Ų via software like Molinspiration) predict membrane permeability and solubility. LogP values (octanol-water partition coefficient) are estimated using tools like ChemDraw to assess lipophilicity. Molecular dynamics simulations or density functional theory (DFT) can model interactions with biological targets .
Advanced Research Questions
Q. How can contradictory bioactivity data in antiproliferative assays be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:
- Dose-response profiling : Testing across a wider concentration range (e.g., 0.1–100 μM).
- Mechanistic studies : Assessing apoptosis markers (e.g., caspase-3 activation) or DNA-binding affinity via fluorescence quenching .
- Comparative controls : Using structurally analogous compounds (e.g., hydroxyacetamide derivatives) to isolate pharmacophore contributions .
Q. What strategies are effective for improving metabolic stability in vivo?
- Structural modifications : Introducing electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism at the indole or pyridazinyl moieties.
- Prodrug design : Masking labile groups (e.g., esterifying acetamide) to enhance bioavailability .
- In silico ADMET modeling : Predicting metabolic hotspots using software like Schrödinger’s QikProp .
Q. How can catalytic reductive cyclization be applied to optimize heterocyclic ring formation?
Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates can streamline pyridazine or indole ring synthesis. Key parameters include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂.
- Solvent selection : DMF or toluene for optimal CO release.
- Temperature : 80–100°C to balance reaction rate and side-product formation .
Methodological Considerations
Q. What experimental protocols ensure reproducibility in spectral characterization?
- Standardized NMR acquisition : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS).
- Control for hygroscopicity : Dry samples under vacuum before FTIR analysis.
- HRMS calibration : Regular calibration with reference compounds (e.g., sodium trifluoroacetate) .
Q. How are reaction intermediates monitored during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
